4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide
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Overview
Description
4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide is a chemical compound characterized by its bromine atom, oxan-4-yl group, and sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide typically involves the bromination of N-(oxan-4-yl)benzene-1-sulfonamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles, such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: this compound without the bromine atom
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide is similar to other brominated sulfonamides and oxan-4-yl derivatives. its unique combination of functional groups and structural features sets it apart from these compounds. Some similar compounds include:
4-Bromo-N-(oxan-2-ylmethylsulfonyl)furan-2-carboxamide
4-Bromo-1-(oxan-4-yl)-1H-1,2,3-triazole
4-Bromo-2-(oxan-4-yl)pyridine
Properties
IUPAC Name |
4-bromo-N-(oxan-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBZUZXITPNNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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